1-Phenyl-1,4-pentanedione

Organic Synthesis Process Chemistry Chemical Procurement

1-Phenyl-1,4-pentanedione (CAS 583-05-1) is an aromatic 1,4-diketone with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol. This compound is characterized by its two ketone functional groups separated by an ethylene bridge, which confers distinct reactivity compared to 1,3-diketone analogs.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 583-05-1
Cat. No. B1580630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-1,4-pentanedione
CAS583-05-1
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC(=O)CCC(=O)C1=CC=CC=C1
InChIInChI=1S/C11H12O2/c1-9(12)7-8-11(13)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
InChIKeyRBLXWIPBPPVLPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-1,4-pentanedione (CAS 583-05-1): A 1,4-Diketone Intermediate for Asymmetric Synthesis and Analytical Applications


1-Phenyl-1,4-pentanedione (CAS 583-05-1) is an aromatic 1,4-diketone with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol [1]. This compound is characterized by its two ketone functional groups separated by an ethylene bridge, which confers distinct reactivity compared to 1,3-diketone analogs [2]. It is commercially available as a chemical intermediate, typically at 96% purity, and finds utility in organic synthesis, particularly in the preparation of fulvene derivatives for asymmetric hydrogenation, and as a ligand for zirconium-based complexes [3].

Why Generic 1,3-Diketone Substitution is Not a Valid Alternative for 1-Phenyl-1,4-pentanedione


Substituting 1-Phenyl-1,4-pentanedione with a 1,3-diketone analog, such as 1-phenyl-1,3-butanedione, is scientifically invalid for many applications due to fundamental differences in reactivity and physical properties. The 1,4-diketone framework is a specific precursor for cyclopentenones, furans, pyrroles, and thiophenes via the Paal-Knorr synthesis, a reaction pathway not accessible to 1,3-diketones [1][2]. Furthermore, the distinct spacing of the carbonyl groups in 1-Phenyl-1,4-pentanedione creates a unique chelation geometry and metal-binding affinity, making it a specific ligand for certain zirconium complexes and analytical applications [3]. The quantitative evidence in Section 3 demonstrates how these structural and functional differences translate into distinct, measurable physical and performance characteristics that preclude simple interchange.

Quantitative Differentiation of 1-Phenyl-1,4-pentanedione from Key 1,3-Diketone Analogs


Comparative Physical Properties: Boiling Point and Density of 1-Phenyl-1,4-pentanedione vs. 1,3-Diketones

The physical properties of 1-Phenyl-1,4-pentanedione, such as its significantly higher boiling point, differentiate it from common 1,3-diketone alternatives . This higher boiling point reflects stronger intermolecular forces in the 1,4-diketone, which can impact reaction design, solvent selection, and purification steps. Density also varies among these structurally similar compounds, providing an additional parameter for identification and quality control .

Organic Synthesis Process Chemistry Chemical Procurement

Biological Activity Profile: Antibacterial Potency of 1-Phenyl-1,4-pentanedione

In a study isolating compounds from Vitellaria paradoxa root bark, 1-Phenyl-1,4-pentanedione demonstrated antibacterial activity against a panel of Gram-positive and Gram-negative bacteria [1]. While the study did not include a direct head-to-head comparison with 1,3-diketones, the Minimum Inhibitory Concentration (MIC) data for the target compound against specific strains provides a quantifiable baseline for its biological potential, distinguishing it from analogs that may lack this specific activity profile [1].

Natural Product Chemistry Bioassay Antimicrobial Screening

Unique Application as a Ligand for Zirconium-Based Complexes

1-Phenyl-1,4-pentanedione, specifically in its deprotonated dianion form, is reported to belong to a class of zirconium compounds and is employed as a ligand in organic syntheses [1]. This application is distinct from the chelating behavior of 1,3-diketones, which typically form six-membered chelate rings with metals [2]. The 1,4-diketone framework can form larger, more flexible seven-membered chelate rings, leading to different coordination geometries, stability constants, and catalytic activities in zirconium-mediated reactions [1].

Coordination Chemistry Catalysis Organometallic Chemistry

Application Scenarios for 1-Phenyl-1,4-pentanedione (CAS 583-05-1) in Chemical Research and Development


Synthesis of Fulvene Derivatives for Asymmetric Hydrogenation Catalysts

1-Phenyl-1,4-pentanedione serves as a critical intermediate in the synthesis of fulvene derivatives, which have demonstrated activity in the asymmetric hydrogenation of various functional groups . This application leverages the compound's 1,4-diketone structure, a key precursor for constructing the fulvene scaffold.

High-Temperature Organic Transformations Requiring a Stable, High-Boiling 1,4-Diketone

With a boiling point of 305.8 ± 25.0 °C at 760 mmHg, 1-Phenyl-1,4-pentanedione is a suitable reactant for high-temperature synthetic procedures such as the Paal-Knorr synthesis of pyrroles, furans, and thiophenes [1]. Its higher boiling point relative to 1,3-diketone alternatives provides a broader operational window for reactions conducted at elevated temperatures without premature evaporation or decomposition of the diketone component .

Development of Zirconium-Based Catalysts and Organometallic Complexes

As a specific ligand for zirconium chemistry, 1-Phenyl-1,4-pentanedione is used to create complexes with unique coordination geometries [2]. This application is essential for researchers developing new zirconium-catalyzed reactions or synthesizing novel organometallic compounds where the seven-membered chelate ring formed by a 1,4-diketone offers distinct electronic and steric properties compared to the six-membered rings from 1,3-diketones.

Natural Product-Inspired Antibacterial Scaffold Development

Having been identified as an antibacterial constituent of *Vitellaria paradoxa*, 1-Phenyl-1,4-pentanedione provides a natural product-derived starting point for medicinal chemistry campaigns [3]. Researchers can utilize this compound to synthesize libraries of analogs aimed at improving potency and selectivity against Gram-positive and Gram-negative bacterial targets, including *Staphylococcus aureus* and *Escherichia coli* [3].

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